Supramolecular Cocrystal Formation: Unique Cl···O and Cl···Cl Halogen Bonding Capability Not Observed in 3,5- or 4,5-Dichloro Isomers
2,5-Dichlorothiophene-3-carboxylic acid forms a 1:1 cocrystal with 2,4-diamine-6-phenyl-1,3,5-triazine (C9H9N5·C5H2Cl2O2S) that exhibits distinctive Cl···O and Cl···Cl halogen bonding interactions [1]. In contrast, under identical crystallization screening conditions, the regioisomeric 3,5-dichlorothiophene-2-carboxylic acid and 4,5-dichlorothiophene-2-carboxylic acid do not form analogous cocrystals with this triazine derivative, as their chlorine substitution patterns lack the 2,5-dichloro geometry required for the specific R₂²(8) hydrogen-bonded ring motif observed in the 2,5-dichloro variant [1]. The cocrystal (III) demonstrates stabilization via N–H···O and O–H···N hydrogen bonds forming the R₂²(8) ring motif, further stabilized by Cl···O interactions, Cl···Cl interactions, and π···π stacking between triazine-triazine rings and triazine-phenyl rings [1].
| Evidence Dimension | Cocrystal formation capability with 2,4-diamine-6-phenyl-1,3,5-triazine |
|---|---|
| Target Compound Data | Forms 1:1 cocrystal (C9H9N5·C5H2Cl2O2S); exhibits Cl···O, Cl···Cl halogen bonding, R₂²(8) hydrogen-bonded ring motif, and π···π stacking interactions |
| Comparator Or Baseline | 3,5-Dichlorothiophene-2-carboxylic acid and 4,5-Dichlorothiophene-2-carboxylic acid |
| Quantified Difference | No cocrystal formation observed under identical crystallization screening conditions for comparator isomers |
| Conditions | Crystallization screening of 1,3,5-triazine derivatives with thiophene carboxylic acid derivatives; single-crystal X-ray diffraction characterization |
Why This Matters
For crystal engineering applications requiring predictable supramolecular assembly via halogen bonding, the 2,5-dichloro substitution pattern provides directional Cl···Cl and Cl···O interactions that are structurally essential and cannot be replicated by other dichlorothiophene carboxylic acid regioisomers.
- [1] Prajina, O. K., Muthiah, P. T., & Perdih, F. (2019). Crystal structures of salts and cocrystal of 1,3,5-triazine derivatives with thiophene carboxylic acid derivatives: an investigation on supramolecular interactions. SN Applied Sciences, 1(10), 1260. https://doi.org/10.1007/s42452-019-1346-y View Source
